

Synthesis Protocol for 2-chloro-N-methylbenzenesulfonamide

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Compound of Interest

Compound Name:	2-chloro-N-methylbenzenesulfonamide
Cat. No.:	B107975

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Introduction

This document provides a detailed synthesis protocol for **2-chloro-N-methylbenzenesulfonamide**, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis is a two-step process commencing with the chlorosulfonation of chlorobenzene to produce 2-chlorobenzenesulfonyl chloride, which is subsequently reacted with methylamine to yield the final product. This protocol is intended for researchers, scientists, and drug development professionals.

Overall Reaction Scheme

The synthesis of **2-chloro-N-methylbenzenesulfonamide** is achieved through the following two-step reaction:

Step 1: Synthesis of 2-chlorobenzenesulfonyl chloride

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Step 2: Synthesis of **2-chloro-N-methylbenzenesulfonamide**

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Data Presentation

The following table summarizes the key quantitative data for the starting materials, intermediate, and final product. Please note that specific yield and analytical data for **2-chloro-N-methylbenzenesulfonamide** are not widely reported in the literature; therefore, the expected yield is an estimate based on similar reactions.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Physical State	Melting Point (°C)	Boiling Point (°C)	Typical Yield (%)
Chlorobenzene	C ₆ H ₅ Cl	112.56	Liquid	-45	132	N/A
2-chlorobenzenesulfonic acid	C ₆ H ₄ Cl ₂ O ₂ S	211.07	Solid	26-28	150-152 @ 12 mmHg	75-85
Methylamine (40% in H ₂ O)	CH ₅ N	31.06	Solution	-93	-6.3	N/A
2-chloro-N-methylbenzenesulfonamide	C ₇ H ₈ ClNO ₂ S	205.66	Solid	Not specified	Not specified	80-90 (estimated)

Experimental Protocols

Step 1: Synthesis of 2-chlorobenzenesulfonic acid

This procedure is adapted from established methods for the chlorosulfonation of aromatic compounds.

Materials:

- Chlorobenzene
- Chlorosulfonic acid
- Ice
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate

Equipment:

- Round-bottom flask with a magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (3 equivalents) to 0 °C using an ice bath.
- Slowly add chlorobenzene (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
- Carefully pour the reaction mixture onto crushed ice with stirring.
- Extract the aqueous mixture with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 2-chlorobenzenesulfonyl chloride.

- The crude product can be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Step 2: Synthesis of 2-chloro-N-methylbenzenesulfonamide

This protocol is based on the general procedure for the synthesis of sulfonamides from sulfonyl chlorides and primary amines.

Materials:

- 2-chlorobenzenesulfonyl chloride
- Methylamine (40% solution in water)
- Pyridine or triethylamine
- Dichloromethane (DCM)
- 1M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Equipment:

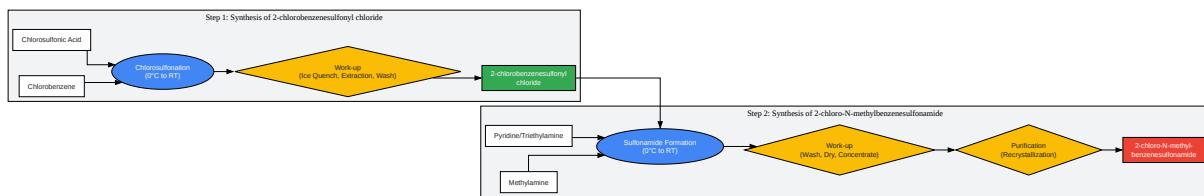
- Round-bottom flask with a magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve 2-chlorobenzenesulfonyl chloride (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- In a separate beaker, mix methylamine (40% solution in water, 1.2 equivalents) with pyridine or triethylamine (1.5 equivalents) and dichloromethane.
- Slowly add the methylamine solution dropwise to the cooled solution of 2-chlorobenzenesulfonyl chloride with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and separate the layers.
- Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **2-chloro-N-methylbenzenesulfonamide**.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of **2-chloro-N-methylbenzenesulfonamide**.

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